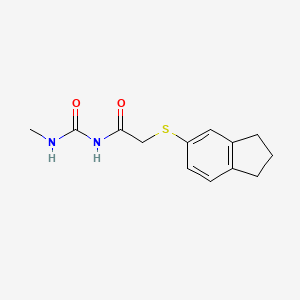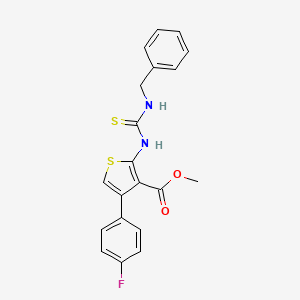
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide, also known as DIMEB, is a novel compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been shown to inhibit the activity of these pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has also been found to modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is its high potency and selectivity towards its target molecules. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide. One of the potential applications of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has also been identified as a potential lead compound for the development of new drugs targeting various types of cancer. Further studies are needed to elucidate the exact mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide and its potential applications in other fields, such as immunology and infectious diseases.
合成法
The synthesis of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide involves the reaction of 2,3-dihydro-1H-indene-5-thiol with N-methylcarbamoyl chloride in the presence of triethylamine and 1,2-dichloroethane. The resulting product is purified through column chromatography to obtain 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide as a white solid with a yield of 70%.
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been widely studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cancer research, 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide has been identified as a potential lead compound for the development of new drugs targeting various diseases.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-13(17)15-12(16)8-18-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUBCFYTGJUKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)-N-(methylcarbamoyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)-2-methylphenyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B7636232.png)

![N-methyl-3-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide](/img/structure/B7636245.png)

![1-(Azepan-1-yl)-2-[4-(3-hydroxypropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7636262.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)

![[2-(tert-butylcarbamoylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636278.png)
![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)

![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)